Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate
Description
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate (CAS: 1956385-12-8) is a synthetic benzimidazole derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethyl carboxylate ester at the 2-position of the benzimidazole core. The Boc group enhances stability during synthesis and modulates physicochemical properties such as lipophilicity and solubility. This compound is commercially available from three suppliers, indicating its utility in medicinal chemistry and drug discovery pipelines .
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C20H27N3O4/c1-5-26-18(24)17-21-15-7-6-14(12-16(15)22-17)13-8-10-23(11-9-13)19(25)27-20(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22) |
InChI Key |
HYMKJLZRDUHTPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization with Aldehydes
Example: Reaction of o-phenylenediamine with 5-bromo-2-formylbenzoic acid under acidic conditions (e.g., HCl in ethanol) to form 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid.
Table 1: Key Conditions for Benzimidazole Formation
Alternative Approaches
-
Isothiocyanate Coupling : Reactions involving o-phenylenediamines and isothiocyanates (e.g., 4-trifluoromethoxyphenylisothiocyanate) yield benzimidazole-thiourea derivatives, though this route is less common for carboxylate-substituted analogs.
-
Palladium-Mediated Coupling : For bromo-substituted benzimidazoles, Suzuki or Buchwald-Hartwig couplings may introduce substituents at position 5.
Boc Protection of Piperidine
The piperidine moiety is protected using di-tert-butyl dicarbonate (Boc anhydride) to stabilize the amine during subsequent reactions.
Boc Protection Protocol
-
Reagents : Piperidine, di-tert-butyl dicarbonate, base (e.g., NaHCO3), solvent (THF or DCM).
-
Workup : Extract with ethyl acetate, wash with brine, and dry (Na2SO4).
Table 2: Boc Protection Efficiency
| Substrate | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | THF | NaHCO3 | 85–90 | |
| 4-(Hydroxymethyl)piperidine | DCM | TEA | 70–75 |
Cross-Coupling Reactions
The Boc-protected piperidine is introduced at position 5 of the benzimidazole via nucleophilic substitution or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
Palladium-Catalyzed Coupling
Table 3: Cross-Coupling Optimization
Esterification of Carboxylic Acid
The carboxylic acid at position 2 is converted to an ethyl ester using ethanol and acid catalysis.
Acid-Catalyzed Esterification
Table 4: Esterification Efficiency
| Acid | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Piperidinyl-benzimidazole-2-carboxylic acid | H2SO4 | EtOH | 85–90 | |
| Heterocyclic carboxylic acids | TFA | DCM | 75–80 |
Purification and Characterization
Final purification employs silica gel chromatography, and characterization includes NMR, MS, and HPLC.
Chromatography Parameters
Key Spectral Data
Alternative Synthetic Routes
Mitsunobu Reaction
For benzimidazoles with hydroxyl groups at position 5:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate exhibit significant anti-inflammatory properties. Studies have shown that modifications to the structure can inhibit pyroptosis, a form of programmed cell death linked to inflammation. This inhibition is associated with decreased interleukin-1 beta release, highlighting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis. For instance, related benzimidazole derivatives were tested for their antitubercular activity, showing promising results in inhibiting the growth of Mycobacterium tuberculosis .
Cancer Treatment
This compound is being investigated for its anticancer properties. Its derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific modifications can enhance anticancer activity, making it a valuable scaffold for developing new anticancer agents .
Drug Development
This compound serves as an intermediate in the synthesis of other pharmaceutical agents, such as ampreloxetine, which is used in treating depression and anxiety disorders. The synthesis processes involve several steps that ensure high yields and purity of the final product .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring and ethyl ester group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs:
Physicochemical Properties
- Boc Group Impact : Increases molecular weight (~100 g/mol) and lipophilicity (LogP) compared to unprotected analogs (e.g., 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole) .
- Ethyl Carboxylate : Enhances solubility in organic solvents compared to methyl esters () but may reduce cellular permeability due to higher polarity .
Stability and Reactivity
- Boc Deprotection : The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane), enabling controlled amine liberation .
- Unprotected Analogs : Compounds like 1-(piperidin-4-yl)-1H-benzo[d]imidazole () are more reactive but prone to oxidation or undesired interactions .
Biological Activity
Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate is a complex organic compound with significant potential in therapeutic applications. Its unique structural features, including a benzo[d]imidazole core and a piperidine ring, contribute to its biological activity, particularly in modulating inflammatory responses and inhibiting specific cellular pathways.
Structural Characteristics
The compound is characterized by the following structural components:
- Benzo[d]imidazole Core : This moiety is known for its role in various biological activities, including antimicrobial and anticancer properties.
- Piperidine Ring : The presence of the piperidine ring enhances the compound's ability to interact with biological targets.
- tert-Butoxycarbonyl Group : This protecting group is critical for the stability and reactivity of the compound during synthesis and biological evaluation.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. Notably, studies have shown that this compound can inhibit pyroptosis—a form of programmed cell death associated with inflammation—by modulating interleukin-1 beta release. This inhibition is crucial as interleukin-1 beta is a key cytokine involved in inflammatory responses.
Table 1: Summary of Biological Activities
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The benzo[d]imidazole moiety contributes to this activity, as similar compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Pyroptosis Inhibition
In a study examining the effects of various benzimidazole derivatives, this compound was highlighted for its ability to inhibit pyroptosis in macrophages. This was measured by assessing the release of interleukin-1 beta in response to inflammatory stimuli. The compound showed a dose-dependent inhibition, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the benzimidazole ring could enhance antibacterial activity, with certain derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of this compound. Variations in substituents on the benzimidazole core significantly impact its biological activity:
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Effect on Activity | Observations |
|---|---|---|
| C-4 | Decreased potency | Substitution reduces binding affinity |
| C-5 | Increased activity | Enhanced interaction with target sites |
| C-6 | Variable potency | Potency decreased compared to C-5 substitutions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylate?
- Methodology : The compound is typically synthesized via multi-step reactions involving reductive amination and Boc protection. For example, halogenated benzo[d]imidazole precursors (e.g., 5-chloro derivatives) are reacted with tert-butoxycarbonyl-protected piperidin-4-ylamine under reflux conditions in acetonitrile with K₂CO₃ as a base . Catalytic hydrogenation or Pd-mediated coupling may optimize yields for piperidine ring functionalization .
- Critical parameters : Reaction time (≥12 hours), solvent polarity (acetonitrile preferred for nucleophilic substitution), and Boc-deprotection control using HCl/dioxane .
Q. How is the purity and structural integrity of the compound validated?
- Analytical techniques :
- HPLC : Purity >98% confirmed via reverse-phase chromatography with UV detection (λ = 254 nm) .
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, ethyl carboxylate quartet at δ 4.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₈N₃O₄: 386.2078) .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s binding affinity to biological targets?
- Docking studies : Tools like Glide (Schrödinger) perform rigid/flexible ligand docking. The compound’s benzo[d]imidazole core and Boc-piperidine group are parameterized using OPLS-AA force fields. Key metrics include RMSD (<2.0 Å for pose accuracy) and GlideScore (empirical energy function combining van der Waals and electrostatic terms) .
- SAR insights : Halogen substitutions at the benzo[d]imidazole 5-position (e.g., 5-F, 5-Br) enhance target selectivity, as shown in kinase inhibition assays .
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Crystallography : Single-crystal X-ray diffraction (using SHELX-97) identifies torsional angles between the piperidine and benzimidazole rings. Mercury CSD software visualizes packing motifs and hydrogen-bonding networks (e.g., tert-butyl oxygen interactions with solvent molecules) .
- Challenges : Low crystal symmetry (e.g., monoclinic P2₁/c) requires high-resolution data (>1.0 Å) to resolve disorder in the ethyl carboxylate group .
Q. How do researchers address contradictory bioactivity data in enzyme inhibition assays?
- Case study : Discrepancies in PLD1 inhibition (IC₅₀ ranging from 50 nM to 1 µM) may arise from assay conditions (e.g., ATP concentration, pH). Parallel synthesis libraries with systematic substitutions (e.g., 5-Cl vs. 5-F) isolate steric/electronic effects .
- Validation : Cross-referencing with structural analogs (e.g., piperidin-4-yl-indazole derivatives) clarifies whether bioactivity stems from the Boc group or benzimidazole core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
